
Pomalidomide-5-C4-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C4-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, and is used in the recruitment of CRBN protein. It is often utilized in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C4-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker that contains an amine group. This process typically involves peptide coupling reactions, which allow for the rapid conjugation with carboxyl linkers . The preparation of heterobifunctional pomalidomide-conjugates often relies on methods that are low yielding and produce intractable byproducts. recent strategies have improved the yield and reliability of these syntheses .
Industrial Production Methods
Industrial production methods for Pomalidomide-5-C4-NH2 (hydrochloride) focus on optimizing the yield and purity of the compound. The process involves multiple steps, including the synthesis of pomalidomide, its conjugation with the linker, and the final purification steps to achieve a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group in the linker allows for substitution reactions, enabling the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C4-NH2 (hydrochloride) include oxidizing agents, reducing agents, and coupling reagents for peptide coupling reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Pomalidomide-5-C4-NH2 (hydrochloride) include various derivatives that can be used in the formation of PROTACs. These derivatives are designed to target specific proteins for degradation .
Scientific Research Applications
Pomalidomide-5-C4-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in research to understand the role of specific proteins in cellular processes by inducing their degradation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents that leverage the PROTAC technology
Mechanism of Action
Pomalidomide-5-C4-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding facilitates the recruitment of CRBN protein, which in turn leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Comparison with Similar Compounds
Pomalidomide-5-C4-NH2 (hydrochloride) is unique in its ability to recruit CRBN protein and form PROTACs. Similar compounds include:
Pomalidomide-PEG4-NH2 (hydrochloride): Another derivative of pomalidomide used in the formation of PROTACs.
Pomalidomide-5-C7-NH2 (hydrochloride): A similar compound with a different linker length, used for similar applications.
These compounds share the common feature of being based on pomalidomide and are used in the recruitment of CRBN protein for the formation of PROTACs. the specific linker and functional groups present in each compound can influence their efficacy and applications .
Properties
Molecular Formula |
C17H21ClN4O4 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23;/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23);1H |
InChI Key |
QQWONGXBSPKDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



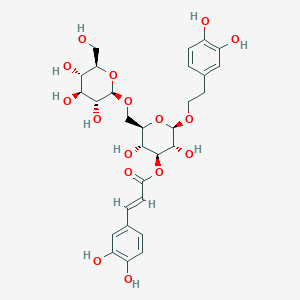
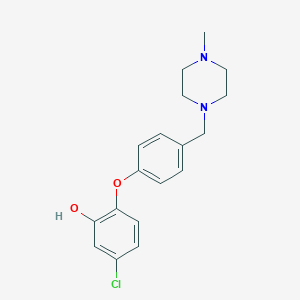
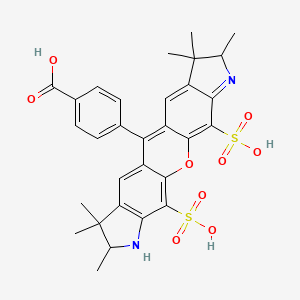
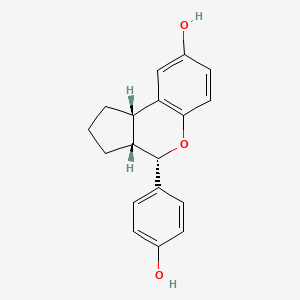
![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

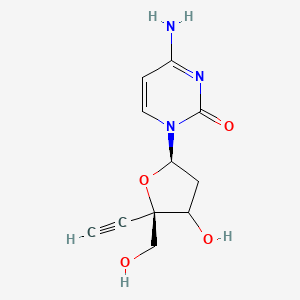
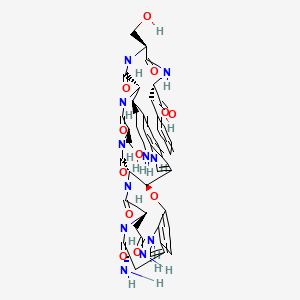
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)

